Cas no 1008020-28-7 (N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide)
![N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide structure](https://www.kuujia.com/scimg/cas/1008020-28-7x500.png)
N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide
- (E)-N-(4-acetamidophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide
- SR-01000126748-1
- MLS000683113
- AKOS024588384
- N-(4-acetamidophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
- SR-01000126748
- HMS2709G04
- F0626-0032
- SMR000323173
- 1008020-28-7
- CHEMBL1452051
-
- Inchi: 1S/C17H18F3N3O3/c1-11(24)21-12-4-6-13(7-5-12)22-16(26)14-3-2-9-23(14)10-8-15(25)17(18,19)20/h4-8,10,14H,2-3,9H2,1H3,(H,21,24)(H,22,26)/b10-8+
- InChI Key: ZULKGKSPSXEPNF-CSKARUKUSA-N
- SMILES: FC(C(/C=C/N1CCCC1C(NC1C=CC(=CC=1)NC(C)=O)=O)=O)(F)F
Computed Properties
- Exact Mass: 369.13002593g/mol
- Monoisotopic Mass: 369.13002593g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 569
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.5Ų
- XLogP3: 2
N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0626-0032-15mg |
N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide |
1008020-28-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0626-0032-3mg |
N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide |
1008020-28-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0626-0032-50mg |
N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide |
1008020-28-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0626-0032-40mg |
N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide |
1008020-28-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0626-0032-20μmol |
N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide |
1008020-28-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0626-0032-2mg |
N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide |
1008020-28-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0626-0032-30mg |
N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide |
1008020-28-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0626-0032-5μmol |
N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide |
1008020-28-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0626-0032-1mg |
N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide |
1008020-28-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0626-0032-10μmol |
N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide |
1008020-28-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide Related Literature
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
Additional information on N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide
N-(4-Acetamidophenyl)-1-[(1E)-4,4,4-Trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide (CAS No. 1008020-28-7): A Comprehensive Overview
N-(4-Acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide (CAS No. 1008020-28-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and is characterized by its acetamido and trifluoromethyl functionalities, which contribute to its pharmacological properties.
The structure of N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide is notable for its intricate arrangement of functional groups. The pyrrolidine ring, a five-membered cyclic amine, serves as the core scaffold. Attached to this ring is a trifluoromethyl group on the butenone moiety, which imparts significant electronic and steric effects. Additionally, the acetamido group on the phenyl ring enhances the compound's solubility and stability in biological systems.
Recent research has focused on the potential of N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide as a therapeutic agent. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases and oxidative stress-related conditions. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro.
Moreover, N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide has been investigated for its potential as an antiviral agent. Research conducted at the University of California found that this compound exhibited significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action appears to involve the inhibition of viral replication through interference with key viral enzymes.
In addition to its therapeutic applications, N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide has also been explored for its use in drug delivery systems. The compound's ability to form stable complexes with various drug molecules makes it an attractive candidate for enhancing the bioavailability and efficacy of poorly soluble drugs. A study published in *Pharmaceutical Research* highlighted the use of this compound in nanoparticle formulations for targeted drug delivery.
The synthesis of N-(4-acetamidophenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide involves a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. Key steps include the formation of the pyrrolidine ring through a ring-closing metathesis reaction and the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound on a larger scale.
From a pharmacokinetic perspective, N-(4-acetamidophenyl)-1-[ ( 1E ) - 4 , 4 , 4 -trifluoro - 3 - oxobut - 1 - en - 1 - yl ] pyrrolidine - 2 - carboxamide exhibits favorable properties such as good oral bioavailability and a long half-life in vivo. These characteristics make it suitable for both acute and chronic treatment regimens. Preclinical studies have shown that this compound is well-tolerated at therapeutic doses with minimal side effects.
Despite its promising potential, further research is needed to fully elucidate the mechanisms of action and optimize its therapeutic applications. Ongoing clinical trials are evaluating the safety and efficacy of N-(4-acetamidophenyl)-1-[ ( 1E ) - 4 , 4 , 4 -trifluoro - 3 - oxobut - 1 - en - yl ] pyrrolidine - 2 - carboxamide in various disease models. Preliminary results from these trials are encouraging and suggest that this compound may offer significant benefits over existing treatments.
In conclusion, N-(4-acetamidophenyl)-1-[ ( 1E ) - 4 , 4 , 4 -trifluoro - 3 - oxobut - 1 - en - yl ] pyrrolidine - 2 - carboxamide (CAS No. 1008020-287) represents an exciting development in medicinal chemistry with potential applications in anti-inflammatory, antiviral, and drug delivery contexts. Its unique structural features and favorable pharmacological properties make it a valuable candidate for further investigation and development.
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